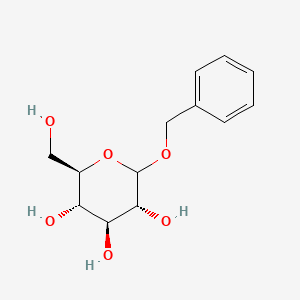

2,3,5-Tri-O-benzyl-D-ribofuranose

説明

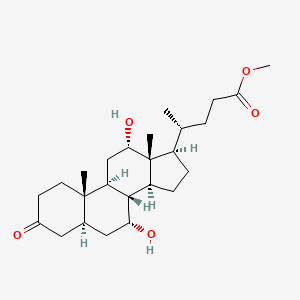

2,3,5-Tri-O-benzyl-D-ribofuranose (TOBR) is a synthetic carbohydrate molecule that has been studied for its potential applications in the fields of biochemistry and medicine. This molecule is a derivative of ribofuranose, a five-carbon sugar that is found naturally in many organisms. It has been used as a model for studying the structure and function of carbohydrates and has been used in the development of new drugs and therapies.

科学的研究の応用

Catalytic Stereoselective Synthesis : 2,3,5-Tri-O-benzyl-D-ribofuranose has been used in the catalytic stereoselective synthesis of β-D-ribofuranosides, a type of nucleoside, with high yields and stereoselectivity, using trityl salts and other catalysts (Uchiro & Mukaiyama, 1996).

Syntheses of α-D- and β-D-Ribofuranosides : This compound has been used for the stereoselective synthesis of both α-D- and β-D-ribofuranosides by employing various catalysts, including silver salts and Lawesson’s reagent (Shimomura & Mukaiyama, 1994).

Efficient Method for Stereoselective Synthesis : Another study presented an efficient method for synthesizing β-D- and α-D-ribofuranosides directly from this compound using catalysts like oxotitanium and trifluoromethanesulfonic anhydride (Suda & Mukaiyama, 1993).

Novel N-Ribosyl-1,2,4-Triazin-6(1H)-/Ones Synthesis : This compound was used in the synthesis of novel ribosides with potential antibacterial and antifungal chemotherapeutic applications (Khalil, 2005).

Catalytic Synthesis of β-D-ribofuranosides : It has been used in the catalytic synthesis of β-D-ribofuranosides from D-ribofuranose and alcohols, using combinations of silver salts and other reagents (Shimomura & Mukaiyama, 1993).

Stereoselective Coupling with Metallic Salts : It has been coupled stereoselectively with metallic salts of aromatic heterocycles to afford β-C-nucleosides (Yokoyama et al., 1997).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

将来の方向性

作用機序

Target of Action

The primary target of 2,3,5-Tri-O-benzyl-D-ribofuranose is the chitin synthase (CHS) enzyme . This enzyme plays a crucial role in the synthesis of chitin, a key component of the cell walls of fungi .

Mode of Action

This compound acts as an inhibitor of the chitin synthase enzyme . By binding to this enzyme, it prevents the formation of chitin, thereby disrupting the structural integrity of the fungal cell wall .

Biochemical Pathways

The compound affects the chitin synthesis pathway in fungi . By inhibiting the action of chitin synthase, it disrupts the production of chitin, leading to a weakened cell wall and ultimately, the death of the fungal cell .

Result of Action

The inhibition of chitin synthase by this compound results in a disruption of the fungal cell wall . This leads to the death of the fungal cell, giving the compound its antifungal activity .

生化学分析

Biochemical Properties

2,3,5-Tri-O-benzyl-D-ribofuranose is known to interact with several biomolecules, including enzymes and proteins. One of its notable interactions is with chitin synthase, an enzyme involved in the synthesis of chitin, a key component of fungal cell walls. This compound acts as an effective inhibitor of chitin synthase, with an IC50 value of 1.8 μM . This inhibition disrupts the synthesis of chitin, thereby exhibiting antifungal activity against strains such as Botrytis cinerea .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in fungal cells. By inhibiting chitin synthase, this compound interferes with the structural integrity of the fungal cell wall, leading to cell lysis and death. Additionally, this compound may influence cell signaling pathways and gene expression related to cell wall synthesis and maintenance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the active site of chitin synthase. This binding inhibits the enzyme’s activity, preventing the polymerization of N-acetylglucosamine, the building block of chitin. The inhibition of chitin synthase leads to a cascade of effects, including the disruption of cell wall synthesis and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound is stable under standard storage conditions but may degrade over time when exposed to light and heat. Long-term studies have shown that continuous exposure to this compound can lead to persistent inhibition of chitin synthase and sustained antifungal activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits chitin synthase without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes that modify ribose and its derivatives, influencing metabolic flux and metabolite levels. The compound’s interactions with chitin synthase also suggest its involvement in pathways related to cell wall synthesis and maintenance .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution within tissues is influenced by its solubility and affinity for different cellular compartments .

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it exerts its inhibitory effects on chitin synthase. The compound may also be directed to specific subcellular compartments through targeting signals or post-translational modifications. Its localization is crucial for its activity and function within the cell .

特性

IUPAC Name |

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-NITSXXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449039 | |

| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54623-25-5 | |

| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

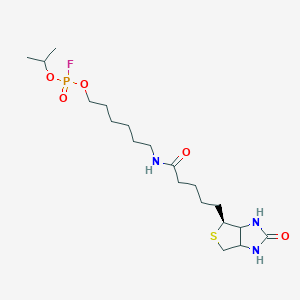

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

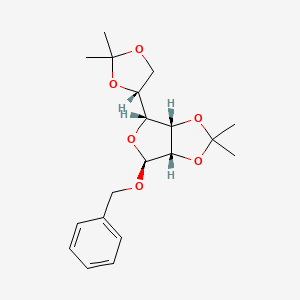

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

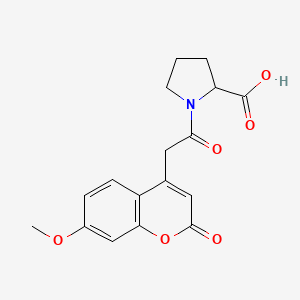

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

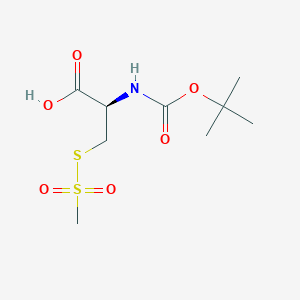

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)